

Ala-His as a Metabolite in Humans: A Technical Guide

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Compound of Interest

Compound Name: *Ala-His*

Cat. No.: *B1278170*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-Histidine (**Ala-His**) is an endogenous dipeptide present in humans, arising from protein catabolism and potentially other metabolic pathways. While less studied than its analogue carnosine (β -alanyl-L-histidine), **Ala-His** is a substrate for carnosinase 1 (CN1), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of **Ala-His** as a human metabolite, including its metabolic pathways, analytical methodologies for its quantification, and its potential physiological roles. This document is intended to serve as a resource for researchers and professionals in drug development interested in the biology of histidine-containing dipeptides.

Introduction

Ala-His is a dipeptide composed of L-alanine and L-histidine. As a product of protein degradation and a substrate for the dipeptidase carnosinase 1 (CN1), **Ala-His** is situated at a nexus of protein turnover and small molecule metabolism. While research has predominantly focused on the related dipeptide carnosine, the distinct biochemical properties and metabolic fate of **Ala-His** warrant specific investigation. The presence of the imidazole ring from the histidine residue suggests potential roles in metal ion chelation and antioxidant activity, similar to other histidine-containing dipeptides. Understanding the metabolism and physiological concentrations of **Ala-His** is crucial for elucidating its potential roles in health and disease.

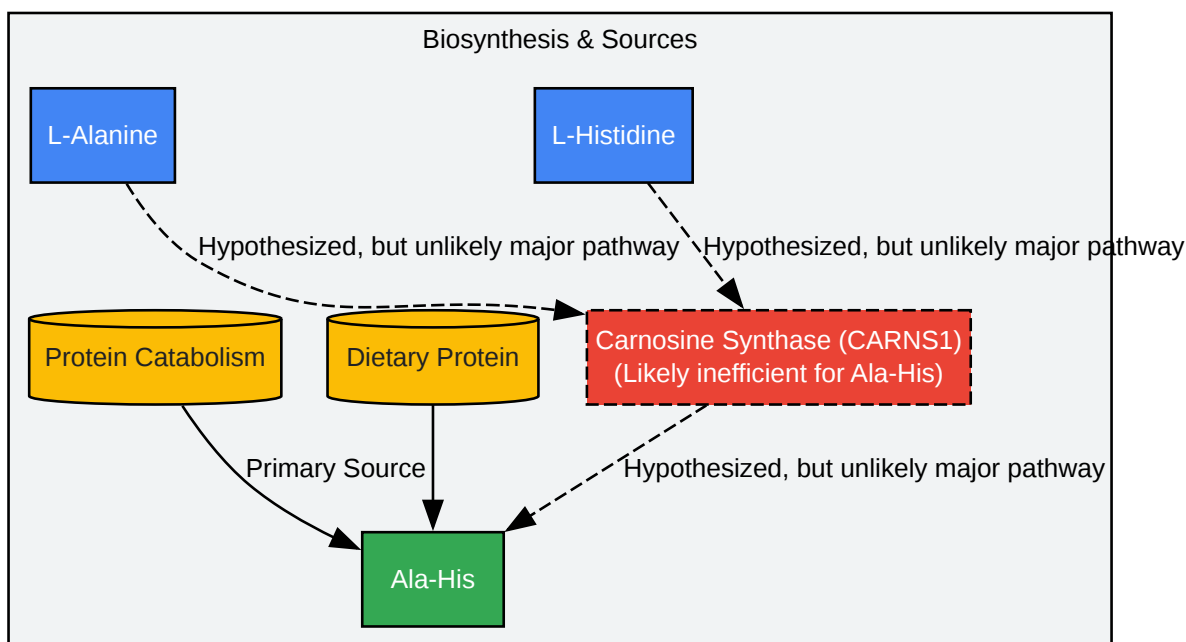
Metabolism of Ala-His in Humans

The metabolism of **Ala-His** in humans primarily involves its synthesis from precursor amino acids and its subsequent degradation by specific enzymes.

Biosynthesis

The precise enzymatic pathway for the direct synthesis of **Ala-His** from L-alanine and L-histidine in humans has not been definitively established. The primary candidate for dipeptide synthesis is carnosine synthase (CARNS1), the enzyme responsible for carnosine (β -alanyl-L-histidine) synthesis. However, studies on the substrate specificity of CARNS1 indicate a strong preference for β -alanine over α -amino acids like L-alanine. Some research suggests that carnosine synthase will not utilize L-alanine, making it unlikely that CARNS1 is the primary enzyme for **Ala-His** biosynthesis.

An alternative and likely primary source of endogenous **Ala-His** is the degradation of dietary and cellular proteins. During protein turnover, proteasomes and peptidases break down proteins into smaller peptides and constituent amino acids. **Ala-His** can be released as a dipeptide during this process.



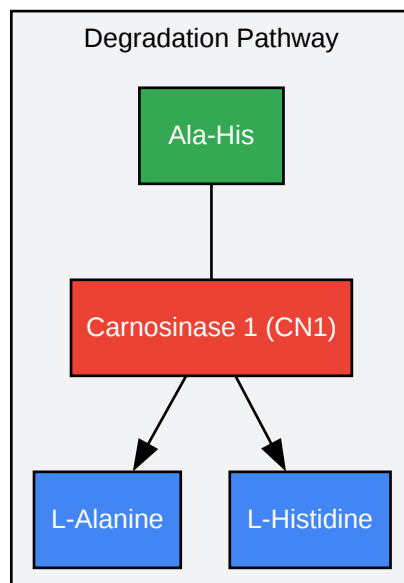
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Figure 1: Potential sources of **Ala-His** in humans.

Degradation

The primary enzyme responsible for the hydrolysis of **Ala-His** in humans is serum carnosinase 1 (CN1; EC 3.4.13.20). CN1 is a metallopeptidase found in serum and the central nervous system that exhibits specificity for Xaa-His dipeptides. It cleaves the peptide bond in **Ala-His** to release its constituent amino acids, L-alanine and L-histidine.

Another isoform, cytosolic non-specific dipeptidase (CN2), does not significantly hydrolyze carnosine at physiological pH and its activity towards **Ala-His** is not well-characterized but is presumed to be low.



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Figure 2: Hydrolysis of **Ala-His** by Carnosinase 1.

Quantitative Data

To date, there is a notable lack of published data on the specific concentrations of **Ala-His** in human plasma, cerebrospinal fluid (CSF), or tissues. However, studies on other histidine-containing dipeptides (HCDs) provide some context for their expected abundance. Carnosine, for example, is found in high concentrations in skeletal muscle and the brain. A recent

comprehensive profiling of HCDs in human tissues did not report quantifiable levels of **Ala-His**, focusing instead on carnosine, homocarnosine, anserine, and N-acetylcarnosine. This suggests that the endogenous levels of **Ala-His** are likely very low in comparison.

Analyte	Tissue/Fluid	Concentration	Reference
Carnosine	Human Skeletal Muscle	~25 µmol/kg	
Homocarnosine	Human CNS	High levels detected	
Anserine	Human Skeletal Muscle	~40 µmol/kg	
N-acetylcarnosine	Human Skeletal Muscle	~25 µmol/kg	
Ala-His	Human Tissues/Fluids	Not Quantified	-

Table 1: Concentrations of Histidine-Containing Dipeptides in Human Tissues.

Experimental Protocols

The quantification of **Ala-His** in biological matrices is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed, albeit hypothetical, protocol for the analysis of **Ala-His** in human plasma.

Quantification of **Ala-His** in Human Plasma by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of **Ala-His** in human plasma.

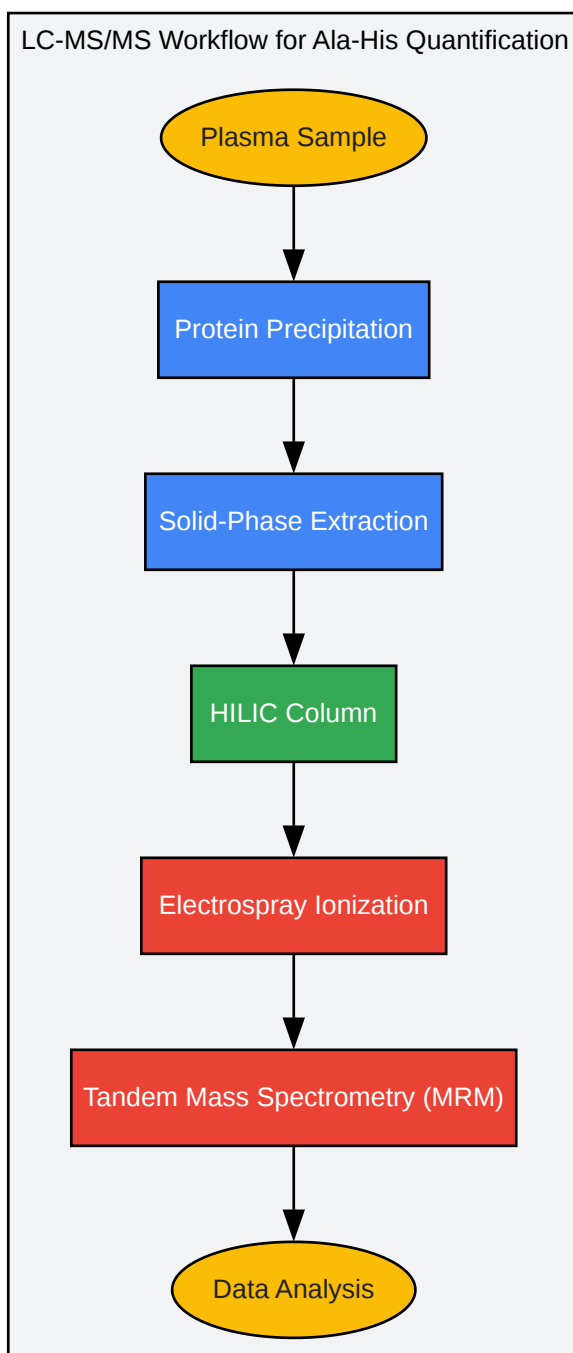
Methodology:

- **Sample Preparation:** Protein Precipitation and Solid-Phase Extraction (SPE)
 - **Internal Standard (IS):** A stable isotope-labeled **Ala-His** (e.g., L-Alanyl-L-[¹³C₆,¹⁵N₃]Histidine) is recommended for accurate quantification.

- Procedure:
 1. To 100 μ L of human plasma, add 10 μ L of IS solution.
 2. Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
 3. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
 4. Transfer the supernatant to a new tube.
 5. Dilute the supernatant 1:1 with an aqueous solution containing 0.1% formic acid.
 6. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
 7. Load the diluted supernatant onto the SPE cartridge.
 8. Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
 9. Elute **Ala-His** and the IS with 500 μ L of 5% ammonium hydroxide in 80% methanol.
 10. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 11. Reconstitute the residue in 100 μ L of the initial mobile phase.
- Liquid Chromatography (LC)
 - Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar **Ala-His** dipeptide (e.g., a silica-based column with a zwitterionic or amide stationary phase, 2.1 x 100 mm, 2.7 μ m).
 - Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient:
 - 0-2 min: 95% B

- 2-8 min: 95% to 50% B
- 8-9 min: 50% B
- 9.1-12 min: 95% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Tandem Mass Spectrometry (MS/MS)
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Hypothetical MRM Transitions:
 - **Ala-His** (Precursor Ion $[M+H]^+$: m/z 227.1)
 - Quantifier: m/z 227.1 > 110.1 (loss of the alanine residue)
 - Qualifier: m/z 227.1 > 72.1 (fragment of alanine)
 - Stable Isotope-Labeled IS (e.g., $[^{13}C_6, ^{15}N_3]His$)
 - Precursor and product ions would be shifted according to the isotopic labeling.

Workflow Diagram:



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- To cite this document: BenchChem. [Ala-His as a Metabolite in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278170#ala-his-as-a-metabolite-in-humans\]](https://www.benchchem.com/product/b1278170#ala-his-as-a-metabolite-in-humans)

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